1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a chlorinated aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial methods may employ alternative reducing agents and catalysts to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, catalytic hydrogenation
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
- 2-(5-chloro-2-methoxyphenyl)propan-2-ol
Uniqueness
1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-10(13,6-12)8-5-7(11)3-4-9(8)14-2/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
JVLJDKZGXSGSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=C(C=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
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